2,4,5-T 2-Ethylhexyl ester
Overview
Description
“2,4,5-T 2-Ethylhexyl ester” is also known as “2,4,5-Trichlorophenoxyacetic acid, 2-ethylhexyl ester”. It has a molecular formula of C16H21Cl3O3 and a molecular weight of 367.695 .
Molecular Structure Analysis
The molecular structure of “2,4,5-T 2-Ethylhexyl ester” consists of a 2,4,5-trichlorophenoxyacetic acid moiety and a 2-ethylhexyl moiety .
Scientific Research Applications
Synthesis and Industrial Applications : The bis(2-ethylhexyl)ester of sebacic acid, related to 2,4,5-T 2-Ethylhexyl ester, is utilized as a synthetic lubricant in aerospace, automobile, and manufacturing industries. Its synthesis involves subcritical and near critical conditions of 2-ethylhexanol without external catalysts, offering economic and environmental advantages (Narayan & Madras, 2017).
Herbicide Concentrations and Environmental Impact : Research on live oak (Quercus virginiana Mill.) treated with mixtures of the 2-ethylhexyl ester of 2,4,5-T shows significant herbicide recovery in plant tissues. This insight is crucial for understanding the environmental impact of such chemicals (Baur, Bovey, & Smith, 1969).
Fisher Esterification and Polymer Industry : The compound 2-Ethylhexyl acrylate, closely related to 2,4,5-T 2-Ethylhexyl ester, is pivotal in the polymer industry. It undergoes Fisher esterification, which is intensified using a halogen-free deep eutectic solvent acting as a dual solvent-catalyst, demonstrating its industrial potential (Wang et al., 2020).
Soil Dissipation Studies : The soil dissipation rate of 2,4-Dichlorophenoxyacetic acid (2,4-D), related to 2,4,5-T 2-Ethylhexyl ester, was found to be equivalent regardless of whether it was applied in amine salt or ester forms. This finding is essential for understanding the environmental fate of such herbicides (Wilson, Geronimo, & Armbruster, 1997).
Catalysis and Lipase Activity : The synthesis of 2-ethylhexyl oleate, similar to 2,4,5-T 2-Ethylhexyl ester, was studied for its kinetic and thermodynamic parameters, highlighting the role of lipase catalysis in industrial applications (da Silva et al., 2020).
Thermodynamics of Fatty Acid Esters : The study of fatty acid 2-ethylhexyl esters, which are related to 2,4,5-T 2-Ethylhexyl ester, is crucial for the eco-friendly production of biolubricant. The research covers thermodynamics and transport data of these compounds, providing insights into their industrial applications (Zheng et al., 2019).
Plasticizer Alternative Assessment : Di 2-ethylhexyl cyclohexane-1,4-dicarboxylate (DEHCH), an ester of polycarboxylic acid and an alternative to phthalate ester-type plasticizers, has been assessed for its toxicity. This research contributes to understanding the safety of alternatives to traditional plasticizers (Hughes, Cox, & Bhat, 2018).
Ammonium Ion-Selective Electrodes : Phosphate esters like tris(2-ethylhexyl) phosphate, related to 2,4,5-T 2-Ethylhexyl ester, are used in creating organic ammonium ion-selective electrodes, indicating their importance in analytical chemistry (Katsu, Xu, Tsuji, & Nagamatsu, 1997).
Biocatalytic Synthesis of Esters : The biocatalytic synthesis of esters like 2-ethylhexyl 2-methylhexanoate, which are similar to 2,4,5-T 2-Ethylhexyl ester, has been explored. This synthesis is significant for applications at low temperatures and demonstrates the potential of green chemistry in industrial manufacturing (Montiel et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-ethylhexyl 2-(2,4,5-trichlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-3-5-6-11(4-2)9-22-16(20)10-21-15-8-13(18)12(17)7-14(15)19/h7-8,11H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELUOHPQMJXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041329 | |
Record name | 2,4,5-T 2-Ethylhexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-T 2-Ethylhexyl ester | |
CAS RN |
1928-47-8 | |
Record name | 2,4,5-T 2-Ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1928-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-T-2-ethylhexyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-T 2-Ethylhexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 2,4,5-trichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-T-etexyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G492O3LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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